molecular formula C14H12N2O4 B1676649 ML346

ML346

Cat. No.: B1676649
M. Wt: 272.26 g/mol
InChI Key: IXYLVJHFJKDHRM-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

ML346 primarily targets two proteins: Sortase A (SrtA) and Heat Shock Protein 70 (Hsp70) . SrtA is a membrane-associated cysteine transpeptidase responsible for anchoring surface proteins to the cell wall peptidoglycan in Gram-positive bacteria . Hsp70 is a molecular chaperone that assists in protein folding .

Mode of Action

This compound functions as an irreversible inhibitor of SrtA in Staphylococcus aureus (Sa SrtA) and Streptococcus pyogenes (Sp SrtA) at low micromolar concentrations . It covalently modifies the thiol group of Cys208 in the active site of Sp SrtA . As an activator of Hsp70 expression and HSF-1 activity, this compound restores protein folding in conformational disease models .

Biochemical Pathways

The inhibition of SrtA by this compound interferes with the process of anchoring surface proteins to the bacterial cell wall, which is essential for the regulation of bacterial virulence and pathogenicity . On the other hand, the activation of Hsp70 by this compound induces specific increases in genes and protein effectors of the heat shock response (HSR), including chaperones such as Hsp70, Hsp40, and Hsp27 .

Pharmacokinetics

Its ability to act in vivo suggests that it possesses suitable adme (absorption, distribution, metabolism, and excretion) properties for biological activity .

Result of Action

This compound significantly attenuates the virulence phenotypes of S. aureus and exhibits inhibitory effects on Galleria mellonella larva infection caused by S. aureus . It also restores protein folding in conformational disease models, without significant cytotoxicity or lack of specificity .

Action Environment

The effectiveness of this compound in both in vitro and in vivo models suggests that it can function in various biological environments .

Biochemical Analysis

Biochemical Properties

ML346 plays a significant role in biochemical reactions. It functions as an activator of Hsp70 expression and HSF-1 activity . It interacts with enzymes such as sortase A (SrtA), a membrane-associated cysteine transpeptidase in Gram-positive bacteria . This compound covalently modifies the thiol group of Cys208 in the active site of SrtA .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It restores protein folding in conformational disease models, without significant cytotoxicity or lack of specificity . It also significantly attenuates the virulence phenotypes of S. aureus and exhibits inhibitory effects on Galleria mellonella larva infection caused by S. aureus .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It functions as an irreversible inhibitor of SrtA in vitro at low micromolar concentrations . According to the X-ray crystal structure of the SpSrtA ΔN81/ML346 complex, this compound covalently modifies the thiol group of Cys208 in the active site of SpSrtA .

Preparation Methods

The synthesis of ML346 involves the combination of barbituric acid and cinnamaldehyde under specific reaction conditions . The detailed synthetic route includes the following steps:

Chemical Reactions Analysis

Properties

IUPAC Name

5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-20-10-7-5-9(6-8-10)3-2-4-11-12(17)15-14(19)16-13(11)18/h2-8H,1H3,(H2,15,16,17,18,19)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYLVJHFJKDHRM-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=C2C(=O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.